REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[cH:7][cH:8]1.[C:23]([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:29])[OH:30].[Cl-:22].[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1.[cH:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([O:15][C:23]([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[O:29])[cH:13][cH:14]2)[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(-c2ccc(O)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(=O)Oc1ccc(-c2ccc(C#N)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |